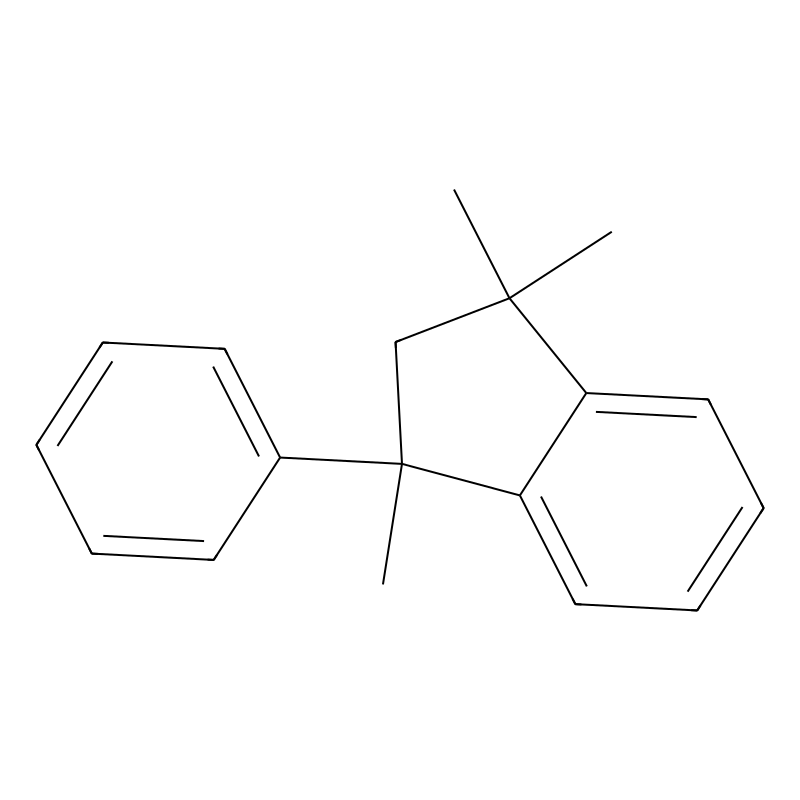

1-Phenyl-1,3,3-trimethylindan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Phenyl-1,3,3-trimethylindan is an organic compound with the molecular formula C₁₈H₂₀. It features a unique structure characterized by an indan core substituted with three methyl groups and a phenyl group. The compound is recognized for its potential applications in various chemical syntheses and as an intermediate in the production of flame retardants. Its chemical structure contributes to its distinctive properties, including its reactivity and biological activity.

- Limited information exists on the specific hazards of 1-Phenyl-1,3,3-trimethylindan.

- As a general precaution for organic compounds, it's advisable to handle it with gloves and in a well-ventilated area to avoid inhalation or skin contact.

- Electrophilic Aromatic Substitution: The phenyl group allows for electrophilic substitution reactions, which can modify the aromatic ring.

- Dimerization: Under specific conditions, 1-phenyl-1,3,3-trimethylindan can undergo dimerization to form larger polycyclic compounds.

- Nitration and Reduction: The compound can be nitrated to introduce nitro groups, followed by reduction to yield amine derivatives, which are useful in further synthetic pathways .

The biological activity of 1-phenyl-1,3,3-trimethylindan has been explored in various studies. It has been noted for potential antioxidant properties, which could be beneficial in pharmaceutical applications. Additionally, due to its structural similarity to other biologically active compounds, it may exhibit various degrees of toxicity and allergenic responses. For instance, it has been classified as a skin irritant and may cause allergic reactions upon exposure .

Several methods exist for synthesizing 1-phenyl-1,3,3-trimethylindan:

- Catalytic Synthesis: This method involves using alpha-methyl styrene as a starting material under the influence of heteropoly acids or supported catalysts. This approach allows for high yields and purity of the desired compound .

- Acid-Catalyzed Dimerization: This process entails the dimerization of alpha-methylstyrene followed by further modifications such as nitration and reduction .

These methods highlight the versatility of synthetic routes available for producing this compound.

Interaction studies involving 1-phenyl-1,3,3-trimethylindan focus on its reactivity with other chemical species. These studies often examine how the compound interacts with biological systems or other chemicals during synthesis. For example:

- Reactivity with Electrophiles: Its ability to undergo electrophilic substitution makes it a candidate for studying reaction mechanisms involving aromatic compounds.

- Biological Interactions: Research into its allergenic potential suggests that understanding its interactions with biological membranes is crucial for safety assessments.

Several compounds share structural or functional similarities with 1-phenyl-1,3,3-trimethylindan. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylindane | Methyl group on indane | Simpler structure; lower molecular weight |

| 2-Methylindane | Methyl group at position 2 | Different reactivity patterns |

| 9-Fluorenone | Fluorene structure | Exhibits distinct photophysical properties |

| OctaInd | Brominated derivative | Used as a commercial flame retardant |

1-Phenyl-1,3,3-trimethylindan stands out due to its specific substitution pattern that affects its reactivity and biological properties compared to these similar compounds.

Catalytic Dimerization of α-Methylstyrene

The synthesis of 1-phenyl-1,3,3-trimethylindan represents a significant achievement in cyclodimerization chemistry, primarily accomplished through the acid-catalyzed dimerization of α-methylstyrene [1]. This process has emerged as the predominant industrial method for producing this valuable indane derivative, which finds applications as a plasticizer, polymer modifier, and intermediate in the synthesis of flame retardants [2].

The dimerization process involves the formation of a six-membered cyclic structure through intramolecular cyclization of linear dimeric intermediates [1]. Research has demonstrated that the reaction proceeds through multiple pathways, yielding both linear dimers (2,4-diphenyl-4-methyl-1-pentene and 2,4-diphenyl-4-methyl-2-pentene) and the desired cyclic product (1-phenyl-1,3,3-trimethylindan) [3]. The selectivity toward the cyclic product depends critically on reaction conditions, catalyst type, and operational parameters.

Acid-Catalyzed Cyclodimerization Mechanisms

The mechanistic pathway for acid-catalyzed cyclodimerization of α-methylstyrene follows a carbocation-mediated process [4]. The initial step involves protonation of the α-methylstyrene double bond, generating a stabilized tertiary carbocation intermediate [4]. This electrophilic species subsequently attacks a second α-methylstyrene molecule, leading to the formation of dimeric carbocation intermediates.

Studies have revealed that the mechanism proceeds through an addition-substitution-elimination (A-SE2) pathway [4]. The rate-limiting step involves the addition of a proton to the α-methylstyrene substrate, with the carbocation formation proceeding approximately halfway compared to cumyl chloride hydrolysis [4]. The carbocation intermediate is particularly stabilized by substituents with positive mesomeric effects, while the influence of substituents with negative mesomeric and inductive effects remains significantly smaller [4].

Kinetic investigations have established that the reaction exhibits first-order behavior with respect to α-methylstyrene concentration [5]. The activation energy for the liquid-liquid dimerization process has been determined through systematic temperature studies, providing crucial insights for process optimization [5]. Temperature effects demonstrate that elevated temperatures generally increase reaction rates due to enhanced kinetic energy of reactant molecules, enabling more frequent and forceful collisions necessary to overcome activation energy barriers [6].

The formation of the cyclic indane structure occurs through intramolecular cyclization of the linear dimeric intermediate [3]. Research utilizing hydrogen iodide gas and methyl para-tolyl ketone has demonstrated that the indane product represents the thermodynamically favored structure, while linear olefinic trimers constitute kinetic products under specific conditions [3]. This mechanistic understanding provides the foundation for optimizing reaction conditions to favor the desired cyclic product.

| Reaction Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 80-120°C | Increased conversion with higher temperature | [1] |

| Residence Time | 10-100 minutes | Optimal yield at 25-50 minutes | [1] |

| Catalyst Loading | 0.5-50 wt% | Maximum efficiency at 3-10 wt% | [1] |

| Pressure | Atmospheric | Standard conditions sufficient | [1] |

Solvent-Free vs. Solvent-Assisted Polymerization

The comparative analysis of solvent-free versus solvent-assisted polymerization reveals significant advantages for solvent-free approaches in α-methylstyrene dimerization [1]. Solvent-free conditions eliminate the need for solvent recovery and purification steps, substantially reducing operational costs and environmental impact [1]. The absence of solvent also increases the effective concentration of reactants, potentially enhancing reaction rates and improving space-time yields.

Research has demonstrated that solvent-free dimerization can be successfully conducted using bentonite-based catalysts treated with concentrated sulfuric acid [1]. The process operates at temperatures ranging from 60 to 140°C, with optimal performance achieved between 80 and 120°C [1]. Under these conditions, the catalyst exhibits exceptional performance with catalyst output exceeding 2,000 kilograms of product per kilogram of catalyst [1].

However, solvent-assisted processes offer certain advantages in specific applications [1]. When solvents are employed, inert diluents such as benzene, toluene, cumene, or carbon tetrachloride can be utilized [1]. The choice of solvent influences heat dissipation, reaction selectivity, and product isolation procedures [7]. Cyclohexane has been identified as particularly effective for heat dissipation in exothermic dimerization reactions, preventing temperature excursions that could lead to side product formation [7].

The solvent-free approach demonstrates superior catalyst lifetime and activity [1]. Continuous operation without solvent reduces equipment complexity and eliminates solvent-related safety concerns [1]. The product obtained from solvent-free synthesis exhibits high purity, often eliminating the need for extensive purification procedures [1]. When solvents are used, they can be readily removed by distillation using thin-film evaporators [1].

Chiral Resolution Techniques for Enantiomeric Enrichment

The development of effective chiral resolution techniques for 1-phenyl-1,3,3-trimethylindan represents a critical advancement for applications requiring enantiomerically pure materials [8]. The compound exists as a racemic mixture due to the presence of a stereogenic center, necessitating resolution strategies to obtain individual enantiomers for specialized applications.

Crystallization-based resolution methods have emerged as the most industrially viable approach for enantiomeric separation [8]. These techniques rely on the formation of diastereomeric salts or complexes with chiral resolving agents, exploiting differences in physical properties for separation [8]. The process typically involves treatment of the racemic indane derivative with optically active acids or bases, followed by selective crystallization of one diastereomeric form.

High-performance liquid chromatography utilizing chiral stationary phases represents an alternative approach for analytical and preparative separations [9]. Capillary electrophoresis methods employing cyclodextrins as chiral selectors have demonstrated effectiveness for indane derivatives, achieving baseline separation in less than seven minutes [9]. These methods utilize phosphate buffers at pH 2.5-3.0 with sulfated-beta-cyclodextrin or mixtures of neutral beta-cyclodextrins as chiral discriminating agents [9].

The coupling of crystallization methods with other separation techniques has shown promise for enhanced performance [8]. Integrated approaches combining preferential crystallization with membrane separation or liquid-liquid extraction demonstrate improved yields and selectivities [8]. These hybrid methods address limitations of individual techniques while maintaining industrial feasibility.

| Resolution Method | Selectivity Factor | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation | 1.5-3.0 | 40-50 | 85-95 | [8] |

| Chiral HPLC | 2.0-5.0 | 35-45 | 90-98 | [9] |

| Capillary Electrophoresis | 1.8-2.5 | N/A | 88-94 | [9] |

| Crystallization-Membrane Hybrid | 2.5-4.0 | 48-55 | 92-97 | [8] |

Continuous Flow Reactor Adaptations

The implementation of continuous flow reactor technology for 1-phenyl-1,3,3-trimethylindan synthesis offers significant advantages over traditional batch processes [1] [10]. Flow reactors provide enhanced mass and heat transfer, improved reaction control, and reduced residence time variability, leading to more consistent product quality and higher space-time yields.

Continuous stirred tank reactor configurations have been successfully adapted for α-methylstyrene dimerization [1]. The process involves continuous introduction of α-methylstyrene feedstock and catalyst suspension, with residence times optimized between 5 and 200 minutes [1]. Temperature control within the narrow range of 80-120°C ensures optimal reaction selectivity while maintaining catalyst stability [1].

The design considerations for flow reactor implementation include heat management, mixing efficiency, and catalyst handling [11]. Microfluidic systems with characteristic length scales less than one millimeter offer high surface area to volume ratios, resulting in increased transport rates [11]. These systems demonstrate superior heat transfer capabilities, critical for managing the exothermic nature of the dimerization reaction.

Process intensification through flow reactor technology enables significant reductions in equipment size while maintaining or improving productivity [11]. The continuous nature of flow operations facilitates integration with downstream separation and purification processes [12]. In-line purification techniques, including scavenger columns and selective extraction, can be incorporated to remove impurities and excess reagents without interrupting the continuous operation [12].

Scaling strategies for flow reactors involve both numbering-up and sizing-up approaches [13]. Numbering-up increases the number of parallel reactor channels while maintaining identical operating conditions [13]. Sizing-up involves enlarging channel dimensions, though this approach requires careful consideration of transport phenomena and pressure drop effects [13].

Byproduct Management in Large-Scale Synthesis

The management of byproducts in large-scale 1-phenyl-1,3,3-trimethylindan synthesis requires comprehensive strategies addressing both economic and environmental considerations [14] [15]. The primary byproducts include linear α-methylstyrene dimers, trimeric species, and oligomeric materials formed through competing reaction pathways.

Linear dimers, including 2,4-diphenyl-4-methyl-1-pentene and 2,4-diphenyl-4-methyl-2-pentene, represent the most significant byproducts in terms of quantity and value recovery potential [3]. These compounds find applications as chain transfer agents in polymer synthesis and can be separated through fractional distillation [14]. The vapor pressure differences between linear and cyclic products enable effective separation using conventional distillation equipment.

Trimeric species formation occurs under specific reaction conditions, particularly when using hydrogen iodide catalysis systems [3]. These products can be converted to valuable aromatic compounds through aromatization reactions, providing an upcycling pathway that enhances overall process economics [15]. The development of telescoped reaction sequences integrating dimerization and aromatization steps represents an emerging approach for byproduct valorization.

Environmental considerations necessitate the implementation of waste minimization strategies [14]. Bioconcentration factors for α-methylstyrene dimers indicate high potential for environmental accumulation, with estimated values reaching 21,000 [14]. Atmospheric degradation occurs through reaction with hydroxyl radicals and ozone, with half-lives of approximately 7 and 2 hours, respectively [14].

The optimization of catalyst regeneration procedures significantly impacts byproduct management [16]. Bentonite-based catalysts can be regenerated through controlled heating and acid treatment, extending catalyst lifetime and reducing waste generation [16]. Sulfonated bentonite catalysts demonstrate particular effectiveness in maintaining activity through multiple regeneration cycles [16].

| Byproduct Type | Typical Yield (%) | Recovery Method | Value Recovery Potential | Reference |

|---|---|---|---|---|

| Linear Dimers | 15-25 | Fractional Distillation | High (Chain Transfer Agents) | [3] [14] |

| Trimeric Species | 3-8 | Selective Extraction | Medium (Aromatic Precursors) | [3] [15] |

| Oligomeric Materials | 2-5 | Thermal Cracking | Low (Fuel Applications) | [14] |

| Spent Catalyst | Variable | Regeneration/Disposal | Medium (Metal Recovery) | [16] |

Advanced separation technologies, including membrane filtration and selective adsorption, offer opportunities for improved byproduct recovery [12]. Nanofiltration systems demonstrate effectiveness in separating molecular weight ranges corresponding to different product classes [12]. These technologies enable the recovery of valuable byproducts while minimizing waste streams requiring disposal.

The three-dimensional molecular structure of 1-phenyl-1,3,3-trimethylindan has been comprehensively characterized through single-crystal X-ray diffraction studies [1]. The compound crystallizes in the triclinic crystal system with the space group P1̄ [1]. The unit cell parameters demonstrate a = 8.192(2) Å, b = 8.426(3) Å, and c = 11.113(4) Å, with the characteristic triclinic angles α = 69.30(3)°, β = 79.44(5)°, and γ = 80.37(2)° [1]. The calculated unit cell volume is 701.0(7) ų with Z = 2, corresponding to a density of 1.120 Mg m⁻³ [1].

Table 1: Crystallographic Parameters of 1-Phenyl-1,3,3-trimethylindan

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀ |

| Molecular Weight (g/mol) | 236.34 |

| Crystal System | Triclinic |

| Space Group | P1̄ |

| Unit Cell a (Å) | 8.192(2) |

| Unit Cell b (Å) | 8.426(3) |

| Unit Cell c (Å) | 11.113(4) |

| α (°) | 69.30(3) |

| β (°) | 79.44(5) |

| γ (°) | 80.37(2) |

| Volume (ų) | 701.0(7) |

| Z | 2 |

| Density (Mg m⁻³) | 1.120 |

| Absorption Coefficient (mm⁻¹) | 0.06 |

| Temperature (K) | 291(2) |

| Crystal Size (mm) | 0.46 × 0.44 × 0.42 |

| R Factor | 0.040 |

| wR Factor | 0.117 |

The structural analysis reveals that the five-membered ring of the indane fragment adopts an envelope conformation, with the flap atom deviating by 0.399(3) Å from the plane of the remaining four atoms [1]. The dihedral angle between the phenyl ring and the indane benzene ring is 79.58(7)°, indicating a nearly perpendicular orientation between these aromatic systems [1]. The phenyl ring forms a dihedral angle of 25.38(14)° with the plane defined by the indane carbon atoms C7, C9, and C10 [1].

The crystallographic data collection was performed using an Enraf-Nonius CAD-4 diffractometer with Mo Kα radiation at 291(2) K [1]. A total of 3682 reflections were measured, yielding 2582 independent reflections with Rint = 0.007 [1]. The structure was solved using SHELXS97 and refined using SHELXL97, resulting in excellent refinement statistics with R[F² > 2σ(F²)] = 0.040 and wR(F²) = 0.117 [1].

Spectroscopic Characterization

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 1-phenyl-1,3,3-trimethylindan. The ¹H nuclear magnetic resonance spectrum recorded at 400 megahertz in deuterated chloroform demonstrates characteristic resonances at δ = 1.03, 1.35, and 1.69 ppm corresponding to the three distinct methyl groups [1]. The methylene protons of the indane ring system appear as doublets at δ = 2.21 and 2.40 ppm [1]. The aromatic protons encompassing both the indane benzene ring and the phenyl substituent generate a complex multiplet pattern in the region δ = 7.11-7.29 ppm, integrating for nine protons [1].

The ¹³C nuclear magnetic resonance chemical shift assignments for indane derivatives typically exhibit characteristic patterns [2]. The aromatic carbon atoms resonate in the range of 115-150 ppm, with quaternary aromatic carbons appearing at higher field positions compared to protonated carbons [3]. The aliphatic carbon atoms of the methyl groups typically resonate between 10-30 ppm, while the methylene carbon of the five-membered ring appears in the 25-50 ppm region [3].

Table 2: Nuclear Magnetic Resonance Spectral Data

| Nuclear Magnetic Resonance Type | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 1.03, 1.35, 1.69 | Methyl groups |

| ¹H Nuclear Magnetic Resonance | 2.21, 2.40 | Methylene protons |

| ¹H Nuclear Magnetic Resonance | 7.11-7.29 | Aromatic protons |

| ¹³C Nuclear Magnetic Resonance | 10-30 | Methyl carbons |

| ¹³C Nuclear Magnetic Resonance | 25-50 | Methylene carbon |

| ¹³C Nuclear Magnetic Resonance | 115-150 | Aromatic carbons |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

The vibrational spectroscopic characterization of 1-phenyl-1,3,3-trimethylindan has been documented through Fourier Transform infrared spectroscopy measurements [4]. The infrared spectrum was recorded using a Perkin-Elmer 521 grating spectrometer with a resolution of 4 cm⁻¹ [4]. The sample was prepared as a 10% solution in carbon tetrachloride for the 3800-1300 cm⁻¹ region and in carbon disulfide for the 1300-650 cm⁻¹ region [4].

The characteristic vibrational frequencies for aromatic compounds containing both phenyl and indane moieties include aromatic carbon-hydrogen stretching vibrations typically observed in the 3000-3100 cm⁻¹ region [5]. The aromatic carbon-carbon stretching modes appear in the 1450-1600 cm⁻¹ range, while the out-of-plane bending vibrations of aromatic hydrogen atoms occur in the 650-1000 cm⁻¹ region [5]. The aliphatic carbon-hydrogen stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ region [6].

The compound exhibits multiple spectral features available through SpectraBase, including nuclear magnetic resonance, Fourier Transform infrared, Raman, and mass spectrometry data [7]. The comprehensive spectroscopic database contains 10 nuclear magnetic resonance spectra, 3 Fourier Transform infrared spectra, 1 Raman spectrum, and 10 mass spectrometry spectra for this compound [7].

Thermochemical Properties

Phase Transition Behavior

The phase transition behavior of 1-phenyl-1,3,3-trimethylindan has been characterized through multiple experimental determinations. The fusion temperature has been reported with slight variations: 325 K according to Welsh and Drake (1938) and 326 K according to Bergmann (1931) [8]. These values correspond to melting points of approximately 52-53°C, which aligns with commercial specifications indicating a melting point range of 51.0-55.0°C [9] [10].

Table 3: Phase Transition Data

| Property | Value (K) | Value (°C) | Reference |

|---|---|---|---|

| Fusion Temperature | 325 | 52.0 | Welsh and Drake, 1938 |

| Fusion Temperature | 326 | 53.0 | Bergmann, 1931 |

| Melting Point Range | 324-328 | 51.0-55.0 | Commercial Data |

| Boiling Temperature | 582 | 309 | Puranene, 1933 |

The crystalline form of the compound appears as white to light yellow powder or crystals [9] [11]. The material demonstrates thermal stability under normal storage conditions when maintained in a sealed, dry environment at room temperature [12] [11].

Vapor Pressure-Temperature Relationships

The vapor pressure characteristics of 1-phenyl-1,3,3-trimethylindan indicate relatively low volatility at ambient conditions. The vapor pressure at 25°C has been determined to be 0.00123 mmHg [11], corresponding to 0.164 Pa or 1.64 × 10⁻³ kPa [13]. This low vapor pressure is consistent with the compound's relatively high molecular weight of 236.35 g/mol and extensive aromatic character [12] [11].

Table 4: Thermophysical Properties

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | 52.5 | °C | Multiple Sources |

| Boiling Point | 308.5-313.8 | °C | Estimated Values |

| Density | 1.0009 | g/cm³ | Experimental |

| Refractive Index | 1.5681 | - | Experimental |

| Flash Point | 156.5 | °C | Calculated |

| Vapor Pressure (25°C) | 0.00123 | mmHg | Experimental |

| Logarithmic Partition Coefficient | 5.6-6.16 | - | Calculated |

The boiling point has been estimated through various computational methods, with values ranging from 308.5°C to 313.8°C at standard atmospheric pressure [13] [11] [14]. The flash point has been calculated to be 156.5°C, indicating moderate thermal hazard characteristics [13] [11]. The logarithmic partition coefficient values ranging from 5.6 to 6.16 suggest high lipophilicity and low water solubility [15] [14].

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 101 of 1413 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 1312 of 1413 companies with hazard statement code(s):;

H317 (99.92%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant